molecular formula C20H18N2O4S B11176426 N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]furan-2-carboxamide

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]furan-2-carboxamide

Cat. No.: B11176426
M. Wt: 382.4 g/mol
InChI Key: CWGHARTULQHNLK-UHFFFAOYSA-N
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Description

N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a tetrahydroquinoline moiety linked to a sulfonyl phenyl group and a furan-2-carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE typically involves multiple steps. One common approach starts with the preparation of 1,2,3,4-tetrahydroquinoline, which can be synthesized through the reduction of quinoline using hydrogen gas in the presence of a palladium catalyst . The sulfonylation of 1,2,3,4-tetrahydroquinoline is achieved using sulfonyl chloride in the presence of a base such as pyridine . The final step involves coupling the sulfonylated tetrahydroquinoline with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors for the hydrogenation step and the development of more efficient catalysts for the sulfonylation and coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Thiol-substituted derivatives.

    Substitution: Brominated furan derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Similar structure but lacks the sulfonyl and furan groups.

    5,6,7,8-Tetrahydroquinoline: Similar structure but differs in the position of the double bonds.

    1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Contains a phenyl group instead of the sulfonyl and furan groups.

Uniqueness

N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE is unique due to the combination of the tetrahydroquinoline, sulfonyl, and furan moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H18N2O4S/c23-20(19-8-4-14-26-19)21-16-9-11-17(12-10-16)27(24,25)22-13-3-6-15-5-1-2-7-18(15)22/h1-2,4-5,7-12,14H,3,6,13H2,(H,21,23)

InChI Key

CWGHARTULQHNLK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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